molecular formula C16H21ClN2O2 B5278726 [4-(2-CHLOROBENZYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

[4-(2-CHLOROBENZYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B5278726
M. Wt: 308.80 g/mol
InChI Key: RKZIVSNDLVVWFB-UHFFFAOYSA-N
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Description

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound with the molecular formula C16H21ClN2O2 . It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a tetrahydrofuran moiety.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is unique due to its specific combination of a chlorobenzyl group, a piperazine ring, and a tetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-2,4-5,15H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZIVSNDLVVWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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